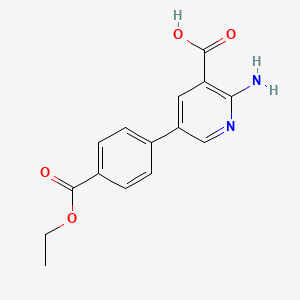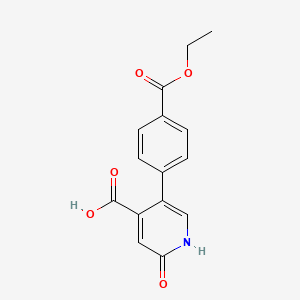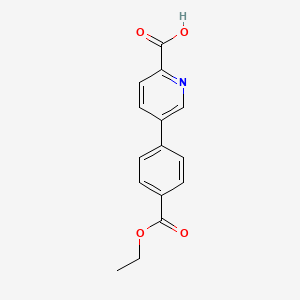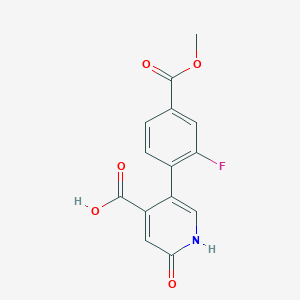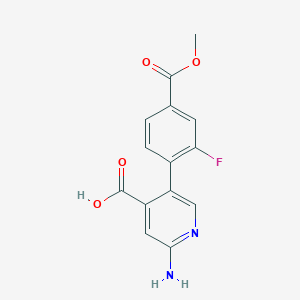
5-(2-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Fluoro-4-methoxycarbonylphenyl)nicotinic acid (FMNPA) is an organic compound that has been widely studied due to its potential applications in the biological and medical fields. FMNPA is a derivative of nicotinic acid and is composed of a five-membered ring with two nitrogen atoms and a single oxygen atom. The presence of the fluoro group at the 2-position of the ring system makes FMNPA a unique molecule with several potential applications.
Applications De Recherche Scientifique
5-(2-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% has been studied extensively for its potential applications in the biological and medical fields. Studies have shown that 5-(2-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. This property makes 5-(2-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% a potential candidate for the treatment of Alzheimer’s disease and other neurodegenerative disorders. In addition, 5-(2-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties.
Mécanisme D'action
The mechanism of action of 5-(2-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% is believed to be related to its ability to inhibit the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in the transmission of nerve signals in the brain. By inhibiting AChE, 5-(2-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% increases the levels of acetylcholine in the brain, which leads to an increase in the transmission of nerve signals. This increase in nerve signal transmission is thought to be responsible for the therapeutic effects of 5-(2-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95%.
Biochemical and Physiological Effects
5-(2-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. Studies have shown that 5-(2-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. This property makes 5-(2-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% a potential candidate for the treatment of Alzheimer’s disease and other neurodegenerative disorders. In addition, 5-(2-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(2-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% in laboratory experiments has several advantages. First, the compound is relatively easy to synthesize and is readily available. Second, the compound is stable and has a long shelf life. Finally, the compound has a wide range of potential applications in the biological and medical fields.
The main limitation of using 5-(2-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% in laboratory experiments is that the compound is not soluble in water. This makes it difficult to use the compound in aqueous solutions. In addition, the compound is toxic and should be handled with care.
Orientations Futures
The potential applications of 5-(2-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% are numerous and the compound is currently being studied for its use in the treatment of a variety of diseases and disorders. Future research should focus on further elucidating the biochemical and physiological effects of 5-(2-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% and exploring its potential therapeutic applications. In addition, further research should be conducted to improve the solubility of 5-(2-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% in aqueous solutions and to develop safer and more effective methods of synthesis. Finally, research should be conducted to explore the potential of 5-(2-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% as a diagnostic tool for the early detection of diseases and disorders.
Méthodes De Synthèse
The synthesis of 5-(2-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% is achieved through a three-step process. The first step involves the reaction of 4-methoxycarbonylphenylacetic acid with 2-fluorobenzene in the presence of anhydrous potassium carbonate. This reaction yields 4-methoxycarbonyl-2-fluorophenylacetic acid. The second step is the condensation of the acid with nicotinic acid in the presence of anhydrous sodium carbonate. This reaction yields 5-(2-fluoro-4-methoxycarbonylphenyl)nicotinic acid. The final step is the purification of the compound by crystallization.
Propriétés
IUPAC Name |
5-(2-fluoro-4-methoxycarbonylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(19)8-2-3-11(12(15)5-8)9-4-10(13(17)18)7-16-6-9/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXGFMWOKVAEAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC(=CN=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688097 |
Source


|
| Record name | 5-[2-Fluoro-4-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262004-46-5 |
Source


|
| Record name | 5-[2-Fluoro-4-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




